molecular formula C4H3ClIN3 B1490784 3-Chloro-5-iodopyrazin-2-amine CAS No. 1252597-70-8

3-Chloro-5-iodopyrazin-2-amine

Cat. No. B1490784
CAS RN: 1252597-70-8
M. Wt: 255.44 g/mol
InChI Key: KVGKDDCJSHJYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-iodopyrazin-2-amine (CIPA) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a versatile compound with a wide range of applications and potential uses in the laboratory. CIPA is an important reagent in the synthesis of other compounds, and it has been utilized in the development of pharmaceuticals, biotechnology, and other areas of research.

Scientific Research Applications

Catalytic Aminocarbonylation

3-Chloro-5-iodopyrazin-2-amine serves as a substrate in catalytic aminocarbonylation reactions, enabling the synthesis of N-substituted nicotinamides and related compounds. This process, facilitated by palladium catalysis, allows for the incorporation of various primary and secondary amines, including amino acid methyl esters, to produce compounds of potential biological significance through simple and double carbon monoxide insertions (Takács, Jakab, Petz, & Kollár, 2007).

Aminations with Halopyridines

Studies involving the amination of halopyridines, which may include compounds related to 3-chloro-5-iodopyrazin-2-amine, have shown the formation of amino-substituted pyridines through processes that might involve pyridyne intermediates. This research elucidates the mechanisms underlying such transformations and their potential application in synthesizing novel heteroaromatic compounds (Pieterse & Hertog, 2010).

Regioselective Palladium-Catalyzed Aminations

The regioselective palladium-catalyzed amination of compounds structurally related to 3-chloro-5-iodopyrazin-2-amine, such as 2-chloro-3-iodo- and 2-chloro-5-iodopyridine, has been performed with high yields and good selectivity. The process underscores the utility of specific catalytic systems in achieving efficient and selective functionalization of heteroaromatic halides, leading to the synthesis of aryl aminated products (Maes, Loones, Jonckers, Lemiére, Dommisse, & Haemers, 2002).

Nucleophilic Substitution Reactions

The chlorine atom in compounds similar to 3-chloro-5-iodopyrazin-2-amine, like 2-chloro-3-cyanopyridines, can undergo nucleophilic substitution reactions with primary and secondary aliphatic and heterocyclic amines. This reactivity enables the synthesis of a variety of 2-aminopyridines, showcasing the versatility of these compounds in chemical transformations (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).

properties

IUPAC Name

3-chloro-5-iodopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGKDDCJSHJYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858685
Record name 3-Chloro-5-iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-iodopyrazin-2-amine

CAS RN

1252597-70-8
Record name 3-Chloro-5-iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-iodopyrazin-2-amine
Reactant of Route 2
3-Chloro-5-iodopyrazin-2-amine
Reactant of Route 3
3-Chloro-5-iodopyrazin-2-amine
Reactant of Route 4
3-Chloro-5-iodopyrazin-2-amine
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-iodopyrazin-2-amine
Reactant of Route 6
3-Chloro-5-iodopyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.